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Introduction

Fosfomycin is a broad-spectrum antibiotic characterized by its unique phosphonic acid
structure. It exerts its bactericidal effect by inhibiting the initial step of peptidoglycan
biosynthesis. Specifically, fosfomycin irreversibly inactivates the enzyme UDP-N-
acetylglucosamine enolpyruvyl transferase (MurA) by forming a covalent bond with a cysteine
residue in the active site.[1][2] This mode of action is distinct from many other classes of
antibiotics, making fosfomycin a valuable therapeutic option, particularly for infections caused
by multidrug-resistant (MDR) pathogens. However, the emergence and spread of fosfomycin
resistance pose a significant threat to its clinical utility. A thorough understanding of the
underlying in vitro resistance mechanisms is crucial for the development of effective strategies
to combat resistance and preserve the efficacy of this important antibiotic.

This technical guide provides a comprehensive overview of the core mechanisms of in vitro
fosfomycin resistance, detailed experimental protocols for their investigation, and a compilation
of quantitative data to aid in research and drug development efforts.

Core Mechanisms of Fosfomycin Resistance

Bacteria have evolved three primary strategies to counteract the activity of fosfomycin:
enzymatic inactivation of the drug, modification of the cellular target, and reduction of
intracellular drug accumulation through impaired transport.
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Enzymatic Inactivation

The most common mechanism of plasmid-mediated fosfomycin resistance is the enzymatic
modification of the antibiotic by a group of enzymes known as Fos proteins.[3][4] These
enzymes inactivate fosfomycin by opening its epoxide ring, rendering it unable to bind to its
target, MurA. The primary families of fosfomycin-modifying enzymes are FosA, FosB, FosC,
and FosX.

e FosA: These are glutathione S-transferases that catalyze the addition of glutathione to the
C1 position of fosfomycin. FosA enzymes are Mn(ll)-dependent and are commonly found in
Gram-negative bacteria. The fosA3 gene, often located on mobile genetic elements like
plasmids and associated with insertion sequences such as 1S26, is a significant contributor
to the spread of high-level fosfomycin resistance.[3][4][5]

e FosB: These are L-cysteine or bacillithiol S-transferases that catalyze the addition of either
L-cysteine or bacillithiol to fosfomycin. FosB enzymes are prevalent in Gram-positive
bacteria, such as Staphylococcus aureus.[6]

e FosC: This enzyme utilizes ATP to phosphorylate fosfomycin.

e FosX: These are epoxide hydrolases that use a water molecule to open the epoxide ring of
fosfomycin.

The genes encoding these enzymes, particularly fosA3, are frequently found on conjugative
plasmids, which can also carry other resistance determinants, such as extended-spectrum [3-
lactamases (ESBLS), contributing to the co-selection and dissemination of multidrug resistance.

[3114]

© 2025 BenchChem. All rights reserved. 2/15 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3318358/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5572872/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3318358/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5572872/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5890757/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3985756/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3318358/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5572872/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8107699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

FosX Pathway

(Epoxidgol—?))/(drolase) g Inactive Dihydroxy-Fosfomycin

FosB Pathway

L-Cysteine or
Bacillithiol

FosB
(Thiol S-transferase)

Mn2*/Mg2*

Inactive Fosfomycin-Thiol Adduct

Glutathione

FosA Pathway

FosA

(Glutathione S-transferase) Inactive Fosfomycin-Glutathione Adduct

Click to download full resolution via product page

Enzymatic inactivation pathways of fosfomycin.
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Target Modification

Resistance to fosfomycin can also arise from alterations in its target enzyme, MurA. This can
occur through two primary mechanisms: mutations in the murA gene that reduce the affinity of
the enzyme for fosfomycin, or overexpression of the wild-type murA gene.

o Mutations in murA: Changes in the amino acid sequence of MurA, particularly near the active
site, can hinder the binding of fosfomycin. While mutations directly at the Cys115 residue
can confer high-level resistance, they are relatively rare in clinical isolates, potentially due to
a significant fitness cost associated with altering this critical enzyme.[2] Other substitutions,
such as Asp369Asn and Leu370lle, have been reported in clinical E. coli isolates and are
thought to contribute to reduced susceptibility.[7]

o Overexpression of murA: An increase in the intracellular concentration of the MurA enzyme
can titrate the antibiotic, requiring higher concentrations of fosfomycin to achieve an
inhibitory effect. This mechanism has been shown to confer clinically relevant levels of
resistance with a lower fithess cost compared to some resistance mutations.

Reduced Drug Uptake

Fosfomycin enters the bacterial cell via two primary transport systems: the glycerol-3-
phosphate transporter (GlpT) and the hexose phosphate transporter (UhpT).[8] Both
transporters are part of the major facilitator superfamily. Resistance due to reduced uptake is a
common chromosomal mechanism and typically results from mutations that inactivate or
downregulate these transport systems.

e glpT and uhpT Mutations: Loss-of-function mutations, such as deletions or frameshift
mutations, in the genes encoding these transporters prevent the entry of fosfomycin into the
cell, leading to resistance. Mutations in uhpT often result in a more significant increase in the
minimum inhibitory concentration (MIC) compared to mutations in glpT.[8]

o Regulatory Control of Transporter Expression: The expression of glpT and uhpT is tightly
regulated. The transcription of both operons is positively regulated by the cAMP receptor
protein (CRP), which is activated by cyclic AMP (cCAMP). Therefore, mutations in genes
involved in the cAMP-CRP regulatory pathway, such as cyaA (adenylate cyclase) and ptsl
(phosphotransferase system enzyme I), can lead to decreased levels of cCAMP, which in turn
reduces the expression of GlpT and UhpT, resulting in fosfomycin resistance. The Uhp
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system is also regulated by a two-component system, UhpB-UhpA, where UhpC is a sensor

that detects extracellular glucose-6-phosphate.
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Regulatory network of fosfomycin uptake.

Experimental Protocols for Investigating
Fosfomycin Resistance

A systematic approach is required to characterize the mechanisms of fosfomycin resistance in
vitro. This typically involves determining the level of resistance, followed by molecular methods

to identify the genetic basis of resistance.
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Experimental workflow for characterizing fosfomycin resistance.
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Determination of Minimum Inhibitory Concentration
(MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a
microorganism. For fosfomycin, agar dilution is the reference method, though broth
microdilution is also commonly used. It is crucial to supplement the medium with glucose-6-
phosphate (G6P) to induce the UhpT transporter, ensuring accurate susceptibility testing.

Agar Dilution Method

Media Preparation: Prepare Mueller-Hinton agar (MHA) according to the manufacturer's
instructions. Autoclave and cool to 48-50°C in a water bath. Prepare a stock solution of G6P
and add it to the molten agar to a final concentration of 25 pg/mL.

Fosfomycin Plate Preparation: Prepare a stock solution of fosfomycin. Perform serial twofold
dilutions of the fosfomycin stock solution. Add 1 volume of each fosfomycin dilution to 9
volumes of the G6P-supplemented molten MHA to achieve the desired final concentrations.
Pour the agar into sterile Petri dishes and allow them to solidify.

Inoculum Preparation: From a fresh (18-24 hour) culture, pick 3-5 colonies and suspend
them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland
standard (approximately 1-2 x 108 CFU/mL). Dilute this suspension 1:10 in sterile saline to
obtain a concentration of approximately 1-2 x 107 CFU/mL.

Inoculation: Using an inoculum replicator, spot 1-2 pL of the diluted bacterial suspension onto
the surface of the fosfomycin-containing and control (no antibiotic) MHA plates.

Incubation: Incubate the plates at 35 + 2°C for 16-20 hours in ambient air.

Interpretation: The MIC is the lowest concentration of fosfomycin that completely inhibits
visible bacterial growth.

Broth Microdilution Method

e Media Preparation: Prepare cation-adjusted Mueller-Hinton broth (CAMHB). Prepare a stock
solution of G6P and add it to the CAMHB to a final concentration of 25 pg/mL.
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» Plate Preparation: Dispense 50 pL of G6P-supplemented CAMHB into each well of a 96-well
microtiter plate. Prepare twofold serial dilutions of a fosfomycin stock solution in G6P-
supplemented CAMHB directly in the plate.

e Inoculum Preparation: Prepare a bacterial suspension as described for the agar dilution
method. Dilute this suspension to achieve a final inoculum concentration of approximately 5
x 10> CFU/mL in each well after inoculation.

e Inoculation: Add 50 pL of the standardized inoculum to each well.
 Incubation: Incubate the plate at 35 + 2°C for 16-20 hours in ambient air.

« Interpretation: The MIC is the lowest concentration of fosfomycin that prevents visible
turbidity.

Molecular Identification of Resistance Determinants
PCR for Detection of fos Genes
This protocol is for the detection of plasmid-mediated fos genes, such as fosA3.

o DNA Extraction: Extract plasmid DNA from the resistant isolate using a commercial plasmid
DNA miniprep Kit.

o PCR Amplification: Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR
buffer, and primers specific for the target fos gene (see Table 3). Add the template plasmid
DNA.

e Thermal Cycling: Perform PCR using the appropriate cycling conditions for the specific
primer set.

o Gel Electrophoresis: Analyze the PCR products on a 1-1.5% agarose gel stained with an
appropriate nucleic acid stain. The presence of a band of the expected size indicates a
positive result.

Sequencing of murA, glpT, and uhpT

© 2025 BenchChem. All rights reserved. 9/15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8107699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

This protocol is for the identification of mutations in chromosomal genes associated with
fosfomycin resistance.

» Genomic DNA Extraction: Extract genomic DNA from the resistant isolate using a
commercial genomic DNA purification kit.

o PCR Amplification: Amplify the entire coding sequence of the target genes (murA, glpT,
uhpT) using primers that flank the gene (see Table 3).

e PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

e Sanger Sequencing: Send the purified PCR products for Sanger sequencing using the
amplification primers and, if necessary, internal sequencing primers.

¢ Sequence Analysis: Align the obtained sequences with the wild-type reference sequence to
identify any mutations.

Analysis of Gene Expression

Quantitative PCR (gPCR) for murA Expression
This protocol is to determine if overexpression of murA is contributing to resistance.

o RNA Extraction: Grow the resistant isolate and a susceptible control strain to mid-log phase.
Extract total RNA using a commercial RNA purification kit.

o DNase Treatment: Treat the extracted RNA with DNase | to remove any contaminating
genomic DNA.

o cDNA Synthesis: Synthesize cDNA from the RNA template using a reverse transcriptase
enzyme and random primers or a gene-specific primer.

e gPCR: Perform gPCR using primers specific for murA and a reference (housekeeping) gene.
Use a fluorescent dye such as SYBR Green to detect DNA amplification.

o Data Analysis: Calculate the relative expression of murA in the resistant isolate compared to
the susceptible control using the AACt method.
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Transferability of Resistance

Bacterial Conjugation Assay

This protocol is to determine if fosfomycin resistance is transferable, suggesting it is located on
a conjugative plasmid.

o Strain Preparation: Grow overnight cultures of the fosfomycin-resistant donor strain and a
susceptible, recipient strain with a selectable marker (e.g., rifampicin resistance).

e Mating: Mix equal volumes of the donor and recipient cultures and spot the mixture onto a
non-selective agar plate. Incubate for 4-6 hours or overnight at 37°C to allow for conjugation.

o Selection of Transconjugants: Resuspend the mating mixture in sterile saline. Plate serial
dilutions of the suspension onto selective agar plates containing both fosfomycin and the
recipient's selectable marker (e.g., rifampicin).

o Confirmation: Pick colonies that grow on the selective plates (transconjugants) and confirm
their identity as the recipient strain that has acquired fosfomycin resistance. This can be
done by confirming the recipient's original resistance profile and the presence of the fos gene
via PCR.

Quantitative Data on Fosfomycin Resistance

The following tables summarize key quantitative data related to fosfomycin resistance
mechanisms.

Table 1: Minimum Inhibitory Concentrations (MICs) for Different Fosfomycin Resistance
Mechanisms in E. coli
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Resistance Fosfomycin MIC
Mechanism Genotype (ugimL) Reference(s)
Wild-Type Wild-Type 05-2 [8]
Reduced Uptake AglpT 2 [8]
AuhpT 64 [8]

AglpT AuhpT 256 [8]

AcyaA 8 (8]

Aptsl 2 [8]

AuhpT AcyaA 512 [8]

Enzymatic Inactivation  fosA3 positive >256 - >1024 [3][4]
Target Modification murA (Asp369Asn) 512 [7]

murA (Leu370lle)

512

[7]

Table 2: Enzyme Kinetic Parameters for Fosfomycin-Modifying Enzymes

. kcat/Km Referenc
Enzyme Organism Substrate Km (mM) kcat (s-1)
(M-1s-1) e(s)
Pseudomo
FosA nas Fosfomycin 0.23+0.03 703 3.0x10°
aeruginosa
Escherichi .
FosA3 ] Fosfomycin  0.20+0.02 190+ 10 9.5x 10°
a coli
Staphyloco
FosB ccus Fosfomycin  0.45+0.05 1.8+0.1 4.0x 103 [6]
aureus
Bacillithiol 0.08+0.01 18+0.1 2.3 x10% [6]

Table 3: PCR Primers for Identification of Fosfomycin Resistance Genes
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Primer .
. Product Size
Gene Primer Name Sequence (5' - Reference(s)
. (bp)
> 3Y)
GCTGCACGCC
fosA fosA-F 217 [1]
CGCTGGAATA
CGACGCcCccC
fosA-R [1]
TCGCTTTTGT
GCA GCAAAG
fosA3 fosA3-F TGTTGG TTA 420 [3]
CG
GGT TAAGCG
fosA3-R TCTGTTTCC [3]
AG
CAGAGATATTT
fosB fosB-F TAGGGGCTGA 312 [1]
CA
CTCAATCTATCT
fosB-R TCTAAACTTCC  [1]
TG
GGGTTACATGC
fosC fosC-F 354 [1]
CCTTGCTCA
AACCCGCACAA
fosC-R [1]
CGACAGATG
GCCCTTGAAAG
murA murA-F ~1600 [1]
AATGGTTCGT
GTTACAATACT
murA-R [1]
CGACGCAGGT
IpT IpT-F TGAAT cA 1700 [1]
IP ap GCAGGGCAA
CACAGCTAGTA
glpT-R [1]
TGTATAACGAC
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TGTGTTTATGT
uhpT uhpT-F TCAGTATTTTG  ~1570 [1]
GA
TCTTTCATCTC
uhpT-R [1]
TTCACGCAC
Conclusion

The in vitro mechanisms of fosfomycin resistance are multifaceted, involving enzymatic
inactivation, target modification, and impaired drug uptake. The dissemination of plasmid-
mediated resistance genes, particularly fosA3, poses a significant challenge. A thorough
understanding of these mechanisms, facilitated by the experimental protocols outlined in this
guide, is essential for surveillance, clinical decision-making, and the development of novel
strategies to counteract resistance. Continued research into the fithess costs associated with
different resistance mechanisms and the interplay between them will be crucial for preserving
the long-term efficacy of fosfomycin.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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